molecular formula C8H8N8 B14696223 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 33296-21-8

5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14696223
CAS No.: 33296-21-8
M. Wt: 216.20 g/mol
InChI Key: XNEIUBARRDTVMQ-UHFFFAOYSA-N
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Description

5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that contains both triazole and pyrimidine rings

Preparation Methods

The synthesis of 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

33296-21-8

Molecular Formula

C8H8N8

Molecular Weight

216.20 g/mol

IUPAC Name

5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H8N8/c1-5-2-6(14-7-9-3-11-15-7)16-8(13-5)10-4-12-16/h2-4H,1H3,(H2,9,11,14,15)

InChI Key

XNEIUBARRDTVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=NC=NN3

Origin of Product

United States

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